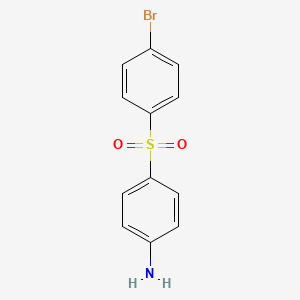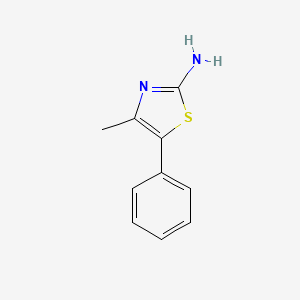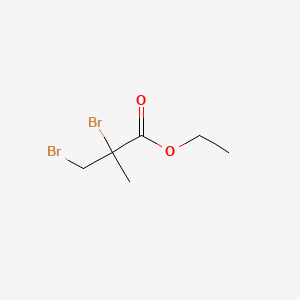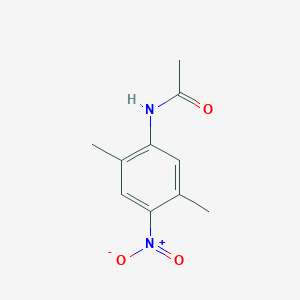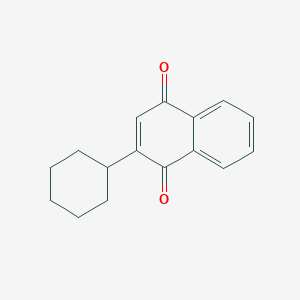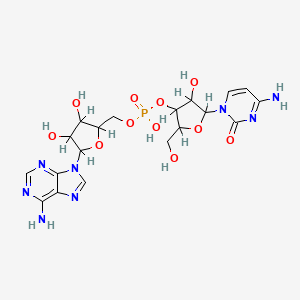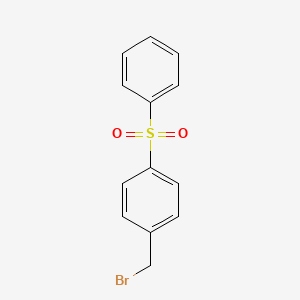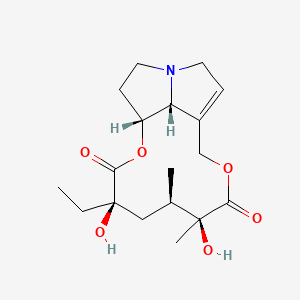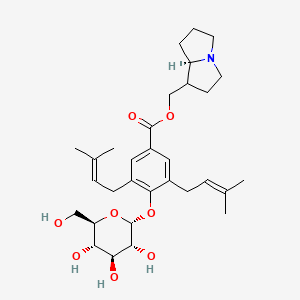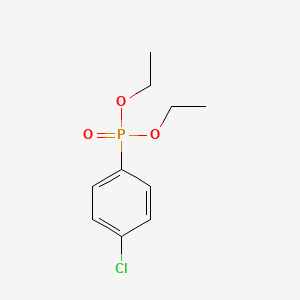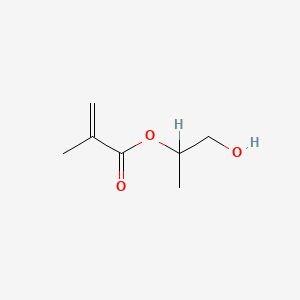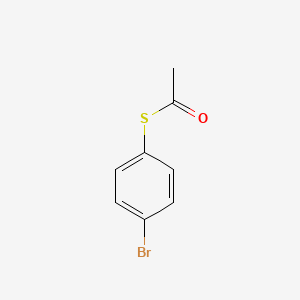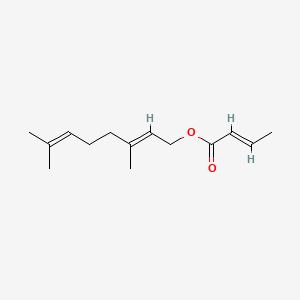![molecular formula C7H6N2O2S B1605001 5-Metiltieno[2,3-d]pirimidina-2,4(1H,3H)-diona CAS No. 75860-79-6](/img/structure/B1605001.png)
5-Metiltieno[2,3-d]pirimidina-2,4(1H,3H)-diona
Descripción general
Descripción
5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes antimicrobianos
Los derivados de 5-Metiltieno[2,3-d]pirimidina han mostrado resultados prometedores como agentes antimicrobianos. Se han probado contra diversas cepas bacterianas y hongos, incluidas Bacillus subtilis y Candida albicans . La modificación de este compuesto con diferentes sustituyentes ha llevado a una mayor actividad antimicrobiana, a veces superando a los medicamentos estándar como la estreptomicina .
Actividad antitumoral
Ciertos derivados de 5-Metiltieno[2,3-d]pirimidina se han investigado por sus propiedades antitumorales. Estos compuestos han demostrado eficacia contra tumores trasplantables en ratones y han mostrado una actividad superior en comparación con otros agentes antitumorales . Esto sugiere aplicaciones potenciales en la investigación y el tratamiento del cáncer.
Inhibición de la cinasa de proteínas
Las tienopirimidinas, incluida la 5-Metiltieno[2,3-d]pirimidina, se sabe que actúan como inhibidoras de las cinasas de proteínas. Por ejemplo, pueden inhibir CK1δ, una cinasa involucrada en la regulación de los ritmos circadianos, la señalización Wnt y la respuesta al daño del ADN. Esto abre vías para la investigación de tratamientos para enfermedades relacionadas con estos procesos biológicos.
Actividades anticancerígenas y antiproliferativas
La investigación ha indicado que las 2,3-disustituidas tienopirimidin-4(3H)-onas pueden inhibir la proliferación de células cancerosas, como las células A549 y MCF-7 . Estos hallazgos son significativos para el desarrollo de nuevos fármacos anticancerígenos y la comprensión de los mecanismos de proliferación celular.
Síntesis de compuestos biológicamente activos
La 5-Metiltieno[2,3-d]pirimidina sirve como intermediario en la síntesis de varios compuestos biológicamente activos. Está involucrada en la síntesis de moléculas con propiedades antimicrobianas, antiinflamatorias y antivirales, las cuales son cruciales en la investigación farmacéutica .
Intermediario de síntesis química
Este compuesto también se utiliza como intermediario en los procesos de síntesis química. Por ejemplo, está involucrado en la síntesis de 2,4-dicloro-5-metoxipirimidina, mostrando su versatilidad en la síntesis orgánica y la producción de otras moléculas complejas.
Estudios de acoplamiento molecular
Se han realizado estudios de acoplamiento molecular utilizando derivados de 5-Metiltieno[2,3-d]pirimidina para comprender su interacción con los objetivos biológicos. Estos estudios ayudan a dilucidar el mecanismo de acción de nuevos fármacos y en el diseño de moléculas con actividades biológicas específicas .
Mecanismo De Acción
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them potential targets for therapeutic intervention .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site of the enzyme, thereby preventing the enzyme from performing its function .
Biochemical Pathways
If we consider the potential targets (pi3k and protein tyrosine kinases), the compound could impact several pathways including the pi3k/akt/mtor pathway, which is involved in cell cycle progression, survival, and growth .
Result of Action
Based on the potential targets, the compound could potentially inhibit cell growth and proliferation by blocking the activity of pi3k and protein tyrosine kinases .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds have been identified as inhibitors of certain enzymes
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-12-6-4(3)5(10)8-7(11)9-6/h2H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPAIVLIOXQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302747 | |
| Record name | 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75860-79-6 | |
| Record name | 75860-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 75860-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


